Hydroxyflubendazole
Overview
Description
Hydroxyflubendazole is not directly mentioned in the provided papers. However, the papers do discuss various hydroxy-substituted heterocyclic compounds, which can offer insights into the chemical behavior and properties that hydroxyflubendazole might exhibit. For instance, hydroxyphenyl-substituted triazoles show significant fluorescence properties due to the presence of hydroxy groups that can engage in intramolecular hydrogen bonding . Similarly, hydroxyflubendazole, which is likely to contain a hydroxy group, could also exhibit specific optical properties or reactivity due to this functional group.
Synthesis Analysis
The synthesis of hydroxy-substituted compounds is a topic of interest in several papers. For example, the synthesis of 2-(2-hydroxyfluorophenyl)benzoxazole with an imidazole moiety involves two-step reactions starting from a pentafluorophenyl derivative . Another paper reports the synthesis of a novel class of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, which were evaluated for their antibacterial and antifungal activities . These methods could potentially be adapted for the synthesis of hydroxyflubendazole, considering the structural similarities among these compounds.
Molecular Structure Analysis
The molecular structure of hydroxy-substituted compounds can significantly influence their properties and reactivity. For instance, the perfluorinated 1H-indazoles exhibit supramolecular structures that depend on the length of the perfluoroalkyl chain . The structural and optical properties of hydroxyphenyl-substituted triazoles are also influenced by the placement of electron-donating groups and the presence of intramolecular hydrogen bonds . These findings suggest that the molecular structure of hydroxyflubendazole would be crucial in determining its chemical and physical properties.
Chemical Reactions Analysis
The reactivity of hydroxy-substituted compounds can be enhanced by various factors. For example, protonation at specific sites can enhance the emission properties of certain compounds, as seen in the case of 2-(2-hydroxyfluorophenyl)benzoxazole . Similarly, hydroxyflubendazole may undergo specific chemical reactions influenced by the presence of the hydroxy group and other functional groups within its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxy-substituted compounds are diverse. The fluorescence of hydroxyphenyl-substituted triazoles, for example, is affected by the presence or absence of an intramolecular hydrogen bond, with quantum yields in the range of 0.1-0.3 . The antibacterial and antifungal activities of some hydroxy-substituted indazoles have also been reported, indicating that such compounds can have significant biological activities . These insights could be relevant when analyzing the properties of hydroxyflubendazole.
Scientific Research Applications
1. Formulation Improvements in Veterinary Medicine
Hydroxyflubendazole (FLBZ) has been studied for its use in veterinary medicine. An investigation into the solubility and pharmacokinetic behavior of FLBZ in sheep was conducted. It was observed that cyclodextrins (CDs) improved FLBZ's aqueous solubility, although the absorption-related pharmacokinetic parameters did not show a marked formulation-dependent effect (Ceballos et al., 2012).
2. Drug Release Control in Pharmacology
Research on triazole-containing hydrogels explored their potential as drug carriers for sustained drug release, owing to their time-dependent swelling behavior. This study suggests that the triazole group, to which hydroxyflubendazole belongs, can be used to create novel drug delivery systems with controlled release properties (Mishra et al., 2014).
3. Bioisosterism in Drug Design
Hydroxyazoles, a group including hydroxyflubendazole, are considered isosteres of the carboxylic acid group. They offer an efficient tool for designing active compounds with intellectual property value, indicating their potential in the optimization of drug candidates (Sainas et al., 2021).
4. Drug Repurposing and COVID-19 Treatment
A study on drug repurposing against SARS-CoV-2 highlighted the use of hydroxychloroquine derivatives, related to hydroxyflubendazole, with bioactive agents using clicked triazole approach. This research underscores the potential of hydroxyflubendazole-related compounds in developing treatments for COVID-19 (Chatterjee et al., 2021).
5. Gastroretentive Drug Delivery System
Hydroxyflubendazole-related compounds were explored in a study on gastroretentive drug delivery systems (GRDDS) composed of hydroxyethyl cellulose and sodium carboxymethyl cellulose. This research is pertinent in the development of oral drug delivery systems with improved drug loading and stability, potentially applicable to hydroxyflubendazole (Chen et al., 2015).
6. Hydroxyazoles in Plant Defense
Hydroxyazoles, such as hydroxyflubendazole, have been identified as crucial defense chemicals in the Gramineae family. They play a significant role in protecting cereals against pests and diseases, suggesting the potential agricultural applications of hydroxyflubendazole (Niemeyer, 1988).
7. Chemodynamic Therapy in Cancer Treatment
A study on aminotriazole doped metal-organic frameworks, related to hydroxyflubendazole, demonstrated their potential in cancer therapy through chemodynamic therapy (CDT). This research shows how compounds related to hydroxyflubendazole can be used in innovative cancer treatments (Dong et al., 2021).
Safety And Hazards
properties
IUPAC Name |
methyl N-[6-[(4-fluorophenyl)-hydroxymethyl]-1H-benzimidazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8,14,21H,1H3,(H2,18,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONRXGWUUBPRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438010 | |
Record name | Reduced-flubendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reduced-flubendazole | |
CAS RN |
82050-12-2 | |
Record name | Reduced-flubendazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82050-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reduced-flubendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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